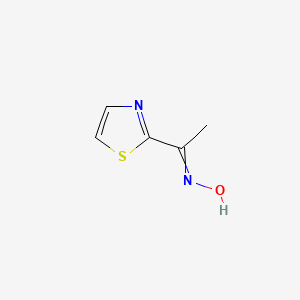

1-(1,3-Thiazol-2-yl)-1-ethanone oxime

描述

Thiazole is a heterocyclic compound that is a part of many biologically active molecules and pharmaceutical agents . It’s a five-membered ring system containing a hydrogen-binding domain, a sulfur atom, and two-electron donor nitrogen system .

Synthesis Analysis

Thiazoles can be synthesized through several artificial paths . For instance, compounds like 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone can react with various aromatic aldehydes in the early phase of reactions .

Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They show similar chemical and physical properties to pyridine and pyrimidine .

Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary. For example, 1-(1,3-thiazol-2-yl)ethan-1-ol has a molecular weight of 129.18 g/mol, a topological polar surface area of 61.4 Ų, and it appears as a powder .

科学研究应用

1-(1,3-Thiazol-2-yl)-1-ethanone oxime has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of substituted imidazoles and for the synthesis of polythiophenes. It has also been used in the synthesis of new classes of heterocyclic compounds and as a reagent for the synthesis of quinolines. In addition, it has been used in the synthesis of polymers for drug delivery applications.

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to the activation or inhibition of biochemical pathways and enzymes, or the stimulation or blocking of receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to a range of biological effects .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

实验室实验的优点和局限性

The advantages of using 1-(1,3-Thiazol-2-yl)-1-ethanone oxime in laboratory experiments include its low cost, its availability, and its ability to catalyze a variety of reactions. The main limitation of using this compound is its low solubility in water, which can make it difficult to work with.

未来方向

Future research on 1-(1,3-Thiazol-2-yl)-1-ethanone oxime may focus on its ability to act as a catalyst for the synthesis of new classes of heterocyclic compounds. In addition, research may focus on its potential use as an antioxidant, anti-inflammatory and anti-cancer agent. Further research may also investigate its ability to be used as a drug delivery system for therapeutic agents. Finally, research may focus on its ability to be used as a reagent for the synthesis of polymers.

安全和危害

属性

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-4(7-8)5-6-2-3-9-5/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARLTXFMRHPTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=NC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)

![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)